molecular formula C21H19N3O B12144931 2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine

2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine

Cat. No.: B12144931
M. Wt: 329.4 g/mol
InChI Key: RGOGRUNWCRGYQT-UHFFFAOYSA-N
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Description

2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes a biphenyl group linked to an imidazo[1,2-a]pyrimidine core. The presence of both biphenyl and imidazo[1,2-a]pyrimidine moieties endows the compound with unique chemical and biological properties, making it a valuable target for research and development in various scientific domains.

Preparation Methods

The synthesis of 2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:

    Formation of the Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate alkylating agent to form the biphenyl-4-yloxy intermediate.

    Cyclization to Form the Imidazo[1,2-a]pyrimidine Core: The biphenyl-4-yloxy intermediate is then subjected to cyclization reactions with suitable reagents to form the imidazo[1,2-a]pyrimidine core.

    Introduction of Methyl Groups:

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the biphenyl or imidazo[1,2-a]pyrimidine moieties are replaced with other groups.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the biphenyl ring, enhancing the compound’s chemical diversity.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the substituents introduced and the reaction conditions employed.

Scientific Research Applications

2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

2-[(Biphenyl-4-yloxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidine Derivatives: These compounds share the imidazo[1,2-a]pyrimidine core but differ in the substituents attached to the core. They may exhibit similar chemical and biological properties but with variations in potency and specificity.

    Biphenyl Derivatives: Compounds containing the biphenyl moiety but lacking the imidazo[1,2-a]pyrimidine core. These compounds may have different chemical reactivity and biological activities.

    Other Heterocyclic Compounds: Compounds with different heterocyclic cores, such as benzimidazole or triazole, which may have distinct chemical and biological properties compared to this compound.

The uniqueness of this compound lies in its specific combination of the biphenyl and imidazo[1,2-a]pyrimidine moieties, which confer unique chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

5,7-dimethyl-2-[(4-phenylphenoxy)methyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C21H19N3O/c1-15-12-16(2)24-13-19(23-21(24)22-15)14-25-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3

InChI Key

RGOGRUNWCRGYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)COC3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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